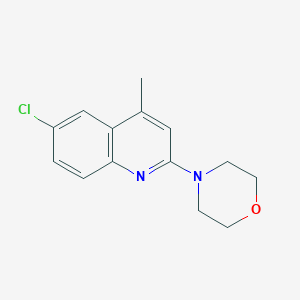

6-Chloro-4-methyl-2-morpholinoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloro-4-methylquinolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-10-8-14(17-4-6-18-7-5-17)16-13-3-2-11(15)9-12(10)13/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMMVNVCAFBIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322002 | |

| Record name | 4-(6-chloro-4-methylquinolin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34500-49-7 | |

| Record name | 4-(6-chloro-4-methylquinolin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 6 Chloro 4 Methyl 2 Morpholinoquinoline Analogues

Investigation of Substituent Effects on Biological Activity

The biological profile of 6-chloro-4-methyl-2-morpholinoquinoline is significantly influenced by the substituents at various positions of the quinoline (B57606) core. The interplay between the electronic and steric properties of these groups dictates the molecule's interaction with its biological targets.

The presence of a chlorine atom at the 6-position of the quinoline ring is a critical determinant of the pharmacological activity of this class of compounds. Halogen substitutions, in general, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability. dergipark.org.tr The high electronegativity of the chlorine atom can influence the reactivity and biological activity of the quinoline moiety. dergipark.org.tr

In the context of quinoline derivatives, the introduction of a chlorine atom has been shown to enhance various biological activities. For instance, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, many compounds exhibited potent anti-hepatitis B virus (HBV) activity. nih.gov Similarly, studies on other quinoline analogues have demonstrated that the substitution of a fluorine atom with a chlorine atom can lead to a further enhancement of antiplasmodial activity. nih.gov The presence of a 7-chloro group in the 4-aminoquinoline nucleus is considered crucial for antimalarial efficacy. mdpi.com This suggests that the electronic and steric effects of the chlorine atom at position 6 likely play a significant role in the binding affinity and efficacy of this compound analogues at their respective biological targets.

| Compound | Substitution at Position 6 | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoline Analogue A | -H | Base Activity | nih.gov |

| Quinoline Analogue B | -F | Improved Activity | nih.gov |

| Quinoline Analogue C | -Cl | Further Enhanced Activity | nih.gov |

The methyl group at the 4-position of the quinoline ring also plays a pivotal role in modulating the biological activity of these analogues. This substituent can influence the molecule's conformation and its interaction with the target protein. In some instances, a methyl group in the ortho-position of a related series of 4-aminoquinoline derivatives was found to improve activity, possibly by strengthening the bond between the quinoline nitrogen atom and the receptor. nih.gov

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, often incorporated into bioactive molecules to improve their pharmacological properties. researchgate.netnih.gov Its inclusion at the 2-position of the quinoline scaffold in this compound is critical for its biological activity. The morpholine moiety can participate in various non-covalent interactions with target proteins, including hydrogen bonding and hydrophobic interactions. researchgate.net

SAR Exploration of Morpholine Moiety Modifications and Bioisosteric Replacements

Further exploration of the structure-activity relationship of this compound analogues involves the modification of the morpholine moiety and its replacement with bioisosteres.

Bioisosteric replacement is a common strategy in drug design to optimize lead compounds. cambridgemedchemconsulting.com Replacing the morpholine ring with other cyclic amines such as pyrrolidine or piperidine can provide valuable insights into the structural requirements for activity. These replacements alter the size, shape, and basicity of the heterocyclic ring, which can, in turn, affect the compound's binding affinity and pharmacological profile.

| Cyclic Amine | Key Properties | Potential Impact on Activity |

|---|---|---|

| Morpholine | Contains an oxygen atom, can act as H-bond acceptor, less basic. | Often improves pharmacokinetic properties. nih.gov |

| Piperidine | More basic and lipophilic than morpholine. | May alter receptor binding and selectivity. |

| Pyrrolidine | Five-membered ring, different conformation and basicity. | Changes in ring size and conformation can affect fit in binding pocket. |

The three-dimensional conformation of the morpholine ring is a crucial factor in the structure-activity relationship of these compounds. The morpholine ring typically adopts a chair conformation, which minimizes steric strain. This conformation positions the substituents on the ring in specific axial or equatorial orientations, which can be critical for proper interaction with a biological target.

Systematic Evaluation of Substitutions on the Quinoline Scaffold of this compound Analogues

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by substitutions at various positions. In the context of this compound analogues, understanding the structure-activity relationship (SAR) of modifications on the quinoline core is crucial for the rational design of more potent and selective compounds.

Modifications at Other Positions (e.g., C3, C7, C8) and their SAR Implications

While direct SAR studies on this compound are limited in the public domain, valuable insights can be drawn from research on analogous quinoline derivatives. The substitutions at positions C3, C7, and C8 of the quinoline ring have been shown to significantly influence the biological activity of various quinoline-based compounds.

Modifications at the C3 Position:

Research on related quinolin-2(1H)-one derivatives has highlighted the importance of the C3 position. For instance, in a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, the nature of the substituent at the C3 position was found to be a critical determinant of their anti-hepatitis B virus (anti-HBV) activity nih.gov. The presence of a 2-hydroxyethyl group at this position was a common feature among the active compounds, suggesting that a hydrophilic side chain at C3 can be beneficial for this particular biological activity nih.gov.

Modifications at the C7 Position:

The C7 position of the quinoline nucleus is another key site for modification. The presence of a chlorine atom at this position is a well-established feature in many biologically active quinolines, particularly in antimalarial agents. SAR studies on 4-aminoquinolines have consistently demonstrated that a 7-chloro group is crucial for their antimalarial efficacy mdpi.comresearchgate.net. This substituent is believed to play a role in the mechanism of action, which involves the inhibition of β-hematin formation and drug accumulation in the parasite's food vacuole mdpi.com. While the primary focus of this article is on a 6-chloro substituted quinoline, the pronounced effect of the 7-chloro group in other quinoline series underscores the importance of the position of halogen substitution on the benzene portion of the quinoline ring.

Modifications at the C8 Position:

The following table summarizes the general SAR implications of substitutions at various positions on the quinoline scaffold based on studies of related analogues.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Compound Series Studied | Reference |

| C3 | 2-hydroxyethyl | Potent anti-HBV activity | 6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one | nih.gov |

| C7 | Chloro | Crucial for antimalarial efficacy | 4-aminoquinolines | mdpi.comresearchgate.net |

Effect of Arylvinyl Moieties and Heteroaromatic Substitutions on Activity

The introduction of arylvinyl and heteroaromatic groups, particularly at the C2 position of the quinoline scaffold, has been explored as a strategy to enhance the biological activity of quinoline derivatives.

Arylvinyl Moieties:

Studies on 6-chloro-2-arylvinylquinolines have demonstrated that these modifications can lead to potent antimalarial compounds. The arylvinyl group at the C2 position appears to be a key pharmacophoric element. The antiplasmodial activity of these compounds is further influenced by the nature of the aryl ring and any linkers attached to it. For instance, the incorporation of a morpholinoalkylamino or N-methylpiperazinylalkylamino group into the arylvinylquinoline scaffold has been shown to markedly enhance antiplasmodial activity nih.gov. This suggests a synergistic effect between the 2-arylvinylquinoline core and the amino-containing side chains. The most promising compounds in this class have been identified as fast-acting agents that are effective against the trophozoite phase of blood-stage parasites and also show potential for transmission blocking nih.gov.

Heteroaromatic Substitutions:

The replacement of the aryl group in 2-arylvinylquinolines with a heteroaromatic ring is another avenue for structural modification. In a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which are structurally distinct but share the feature of a heteroaryl group, the nature of the heteroaromatic ring was critical for anticancer activity. Optimal activity was observed when the heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine (B1678525) core nih.gov. This finding suggests that the specific arrangement and electronic properties of the heteroaromatic system can significantly impact biological activity. While this study is not on a quinoline core, it provides valuable insights into the potential effects of heteroaromatic substitutions in related heterocyclic systems.

The table below presents findings on the effect of arylvinyl and heteroaromatic substitutions from studies on related quinoline and pyrimidine compounds.

| Scaffold | Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| 6-Chloroquinoline | C2 | Arylvinyl with morpholinoalkylamino side chain | Markedly enhanced antiplasmodial activity | nih.gov |

| 6-Chloro-4-fluoroalkylamino-5-phenylpyrimidine | C2 | Heteroaryl with ortho-nitrogen | Optimal anticancer activity | nih.gov |

Pharmacophore Elucidation and Derivation from SAR Data

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Based on the available SAR data for this compound and its analogues, a putative pharmacophore can be proposed.

The key structural features that appear to be important for the biological activity of this class of compounds include:

The Quinoline Scaffold: This bicyclic aromatic system serves as the fundamental framework, providing the necessary geometry for interaction with biological targets.

The 6-Chloro Substituent: The presence of a chlorine atom at the C6 position of the quinoline ring is a common feature in many active analogues and is likely a critical component of the pharmacophore, potentially influencing electronic properties and binding interactions.

The 4-Methyl Group: While less explored in the provided literature, the methyl group at the C4 position will influence the steric and electronic properties of the quinoline ring and could play a role in target recognition.

Arylvinyl or Heteroaromatic Groups (at C2): As seen in related series, the introduction of an arylvinyl or a suitable heteroaromatic moiety at the C2 position can significantly enhance activity, suggesting this is a key region for pharmacophoric extension and interaction with the target.

Basic Amine Functionality (in side chains): The enhanced activity observed with the inclusion of morpholinoalkylamino or N-methylpiperazinylalkylamino side chains on related scaffolds points to the importance of a basic nitrogen atom, likely involved in ionic interactions or hydrogen bonding with the biological target nih.gov.

Investigative Research on Biological Activities and Mechanistic Insights of 6 Chloro 4 Methyl 2 Morpholinoquinoline

Antimicrobial Efficacy and Spectrum of Activity

The quinoline (B57606) scaffold is a foundational structure in the development of numerous antimicrobial agents. Its derivatives have demonstrated a wide range of activities against various pathogens. The biological potential of 6-Chloro-4-methyl-2-morpholinoquinoline can be inferred from the extensive research conducted on analogous compounds.

Quinoline derivatives have historically shown significant promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The well-known fluoroquinolone class of antibiotics, characterized by a quinoline core, targets bacterial DNA topoisomerases, demonstrating broad-spectrum efficacy. nih.gov Research into various novel quinoline derivatives continues to reveal potent antibacterial activities.

For instance, certain 2-sulfoether-4-quinolone scaffolds have exhibited strong inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. nih.gov Similarly, other synthesized quinoline derivatives have shown notable activity against both Gram-positive strains like Methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The presence of a chlorine atom on the quinoline ring, as in this compound, is a common feature in many bioactive molecules and can influence the compound's electronic properties and binding capabilities.

While specific data for this compound is not extensively detailed in the literature, the general activity of related compounds suggests its potential for antibacterial efficacy. The following table presents data for representative quinoline derivatives against various bacterial strains to illustrate the potential of this chemical class.

Table 1: Representative Antibacterial Activity of Various Quinoline Derivatives

| Quinoline Derivative Type | Bacterial Strain | Activity Measure (MIC µg/mL) |

|---|---|---|

| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 |

| 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) |

| 2-sulfoether-4-quinolone | B. cereus | 1.61 (µM) |

| 4-Chloro-2-isopropyl-5-methylphenol (Thymol Analog) | Methicillin-resistant S. aureus (MRSA) | 32 |

The therapeutic utility of the quinoline nucleus extends to antifungal applications. Various derivatives have been synthesized and tested against a range of pathogenic fungi. researchgate.net Studies have shown that certain quinoline compounds exhibit promising activity against fungal species such as Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.netresearchgate.net

For example, a series of 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloro quinoline derivatives demonstrated good antifungal activity against Aspergillus niger. researchgate.net Another study on newly designed quinoline derivatives showed potent activity against A. flavus, A. niger, F. oxysporum, and C. albicans. researchgate.net The antifungal potential is often linked to the specific substitutions on the quinoline ring system, which can modulate the compound's interaction with fungal-specific targets. The morpholino group in this compound represents a heterocyclic substituent that could contribute to its antifungal profile.

The table below summarizes the antifungal activity of representative compounds from the broader quinoline family, highlighting their potential against clinically relevant fungal strains.

Table 2: Representative Antifungal Activity of Various Quinoline Derivatives

| Quinoline Derivative Type | Fungal Strain | Activity Measure |

|---|---|---|

| 8-hydroxyquinolin-5-yl-quinazolin-4-one ligand | Candida albicans | 80% Inhibition |

| 8-hydroxyquinolin-5-yl-quinazolin-4-one ligand | Aspergillus fumigatus | 82% Inhibition |

| 6-hydroxycinnolines | Candida species | Potent Activity |

| 2-chloro-N-phenylacetamide | Candida tropicalis | MIC: 16-256 µg/mL |

The antimicrobial action of quinoline-based compounds is often attributed to their ability to interfere with essential microbial processes, most notably DNA replication. The mechanism of the highly successful fluoroquinolone antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to a halt in replication and ultimately cell death. nih.gov

Molecular docking studies on some quinoline derivatives have shown strong binding interactions within the DNA gyrase complex, reinforcing this hypothesis. nih.gov Beyond enzyme inhibition, direct interaction with DNA is another proposed mechanism for some nitrogen-containing heterocyclic compounds, which could disrupt DNA structure and function. Given its core quinoline structure, it is hypothesized that this compound may exert its antimicrobial effects through similar mechanisms involving the disruption of bacterial DNA synthesis.

Antimalarial Potential and Anti-Parasitic Investigations

Quinoline-containing compounds have been a cornerstone of antimalarial therapy for centuries, starting with quinine. nih.govsemanticscholar.org The 4-aminoquinoline scaffold, in particular, is central to highly effective drugs like chloroquine. nih.gov Consequently, derivatives of quinoline are continuously investigated for their potential against malaria parasites, especially drug-resistant strains.

The emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. Research into structure-activity relationships (SAR) has shown that modifications to the quinoline scaffold can restore activity against these resistant parasites. The presence of a chlorine atom at the 7-position of the quinoline ring is known to be crucial for the antimalarial efficacy of 4-aminoquinolines. slideshare.netmdpi.com Although the subject compound has a chlorine at the 6-position, substitutions at this position have also been shown to yield potent antiplasmodial activity in other quinoline series, such as 2-arylvinylquinolines. nih.gov

Compounds featuring a 6-chloro substitution have demonstrated low nanomolar potency against CQR P. falciparum strains (e.g., Dd2). nih.gov Furthermore, the incorporation of nitrogen-containing heterocyclic side chains, such as the morpholine (B109124) group in this compound, is a common strategy in designing new antimalarial candidates. nih.govparahostdis.org These modifications can alter the compound's physicochemical properties, potentially helping to overcome resistance mechanisms. Therefore, based on the established importance of the quinoline core and halogen substitutions, this compound is positioned as a compound with significant antimalarial potential that warrants investigation against both drug-sensitive and drug-resistant P. falciparum strains.

The primary mechanism of action for many quinoline antimalarials, including chloroquine, is the inhibition of heme detoxification in the malaria parasite. nih.govsemanticscholar.org During its lifecycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. youtube.com To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process known as biocrystallization. nih.govnih.govresearchgate.net

Quinoline drugs are thought to accumulate in the parasite's acidic digestive vacuole. Here, they interfere with hemozoin formation by capping the growing faces of the hemozoin crystal, preventing further polymerization. nih.govnih.gov This leads to a buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately killing the parasite. nih.govresearchgate.net

In addition to heme biocrystallization inhibition, other mechanisms may contribute to the antimalarial effect of quinoline derivatives. These can include:

Enzyme Modulation: Some quinoline conjugates have been shown to inhibit glutathione reductase, an enzyme that protects the parasite from oxidative stress. nih.gov

Complexation with Free Heme: Quinolines can form complexes with free heme, and these complexes themselves may be toxic to the parasite or prevent the heme from being sequestered. nih.govnih.gov

It is plausible that this compound shares this primary mechanism of action due to its fundamental quinoline structure, with its specific substituents modulating the efficiency of heme biocrystallization inhibition and its accumulation within the parasite.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amodiaquine |

| Artemisinin |

| Bedaquiline |

| Chloroquine |

| Ciprofloxacin |

| Ferroquine |

| Fluconazole |

| Gentamicin |

| Mefloquine |

| Nalidixic acid |

| Ofloxacin |

| Piperaquine |

| Primaquine |

| Pyrimethamine |

| Quinine |

| Sulfadoxine |

| Tetracycline |

| Thymol |

Anticancer and Cytotoxicity Investigations

Extensive literature searches did not yield specific data regarding the in vitro cytotoxicity of this compound against human cancer cell lines. While the broader class of quinoline derivatives has been a subject of interest in anticancer research, with various analogues exhibiting cytotoxic effects against cell lines such as MCF-7 (breast adenocarcinoma), SW480 (colon adenocarcinoma), and CCRF-CEM (acute lymphoblastic leukemia), no specific IC₅₀ values or detailed cytotoxic profiles for this compound have been reported in the reviewed scientific literature.

In Vitro Cytotoxicity against Specific Human Cancer Cell Lines

There is no publicly available data from scientific studies on the cytotoxic effects of this compound on specific human cancer cell lines.

Exploration of Molecular Targets and Signaling Pathways (e.g., PI3K/Akt/mTOR pathway for some quinoline inhibitors)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its hyperactivation is a common event in human cancers. nih.gov This pathway is a key target for the development of anticancer therapies. While some quinoline-based compounds have been investigated as inhibitors of this pathway, there is currently no specific research available that explores the effect of this compound on the PI3K/Akt/mTOR signaling cascade. Therefore, its potential to modulate this pathway remains uninvestigated.

Modulatory Effects on G-Protein Coupled Receptors (GPCRs) and Other Receptor Systems

Scientific literature lacks specific studies on the modulatory effects of this compound on G-protein coupled receptors (GPCRs) or other receptor systems.

Antagonistic Activity against Metabotropic Glutamate Receptor Type 1 (mGluR1)

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in the central nervous system. Antagonists of mGluR1 have been explored for their therapeutic potential in various neurological disorders. Although the quinoline scaffold is present in some known mGluR1 antagonists, there is no published research that specifically investigates or reports on the antagonistic activity of this compound against mGluR1.

Identification of Important Pharmacophore Components for Receptor Binding

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. For mGluR1 antagonists, pharmacophore models have been developed to aid in the discovery of new and potent inhibitors. dovepress.com These models typically highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that are crucial for binding to the receptor. However, without experimental data on the activity of this compound, it is not possible to identify its specific pharmacophoric components for mGluR1 binding.

Other Reported Biological Activities of Quinoline Scaffolds as Contextual Background

The quinoline ring is a privileged scaffold in medicinal chemistry and is a core component of many natural and synthetic compounds with a wide range of biological activities. nih.gov Beyond anticancer and receptor modulation activities, quinoline derivatives have been reported to possess antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anthelmintic properties. nih.gov For instance, compounds like chloroquine and quinine are well-known antimalarial drugs based on the quinoline structure. nih.gov The versatility of the quinoline scaffold allows for chemical modifications at various positions, leading to a diverse array of pharmacological effects.

Anti-inflammatory and Analgesic Properties

No research data is available for this compound.

Antiviral Activities (e.g., Anti-HIV)

No research data is available for this compound.

Computational Approaches in the Study of 6 Chloro 4 Methyl 2 Morpholinoquinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition.

Prediction of Binding Modes and Affinities with Potential Biological Targets

For 6-Chloro-4-methyl-2-morpholinoquinoline, molecular docking studies would be instrumental in predicting how it binds to potential biological targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (often represented as a docking score in kcal/mol). A lower score typically indicates a more favorable binding interaction.

While this methodology is widely used for quinoline (B57606) derivatives, specific studies detailing the binding modes and affinities for this compound have not been reported. A hypothetical data table for such a study is presented below for illustrative purposes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| This table is for illustrative purposes only. No specific data for this compound was found in the scientific literature. |

Identification of Key Amino Acid Residues for Ligand Recognition

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for stabilizing the ligand-receptor complex.

No published research has identified the key amino acid residues involved in the recognition of this compound by any specific biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to study its conformational flexibility and the stability of its interaction with a target protein once docked. These simulations provide insights into how the complex behaves in a dynamic, solvated environment, which is more representative of physiological conditions.

Currently, there are no specific MD simulation studies on this compound available in the scientific literature to confirm the stability of its binding or to analyze its conformational changes upon interaction with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, researchers would need a dataset of structurally similar molecules with experimentally determined biological activities. Statistical methods would then be used to create a model that could predict the activity of new, untested compounds.

No QSAR models specifically developed for or including this compound have been reported in the literature.

Identification of Physicochemical Descriptors Correlating with Efficacy

QSAR models rely on calculating various physicochemical descriptors of molecules, which are numerical values representing their structural, electronic, or steric properties. The model then identifies which of these descriptors have the strongest correlation with biological activity. Common descriptors include molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters.

As no QSAR models for this compound are available, the specific physicochemical descriptors that correlate with its efficacy remain undetermined. A table of potentially relevant descriptors is provided below as an example of what such a study might investigate.

| Physicochemical Descriptor | Value for this compound | Correlation with Efficacy |

| Molecular Weight | Not Calculated in a QSAR study | Data Not Available |

| LogP (Octanol-Water Partition Coefficient) | Not Calculated in a QSAR study | Data Not Available |

| Topological Polar Surface Area (TPSA) | Not Calculated in a QSAR study | Data Not Available |

| Hydrogen Bond Donors | Not Calculated in a QSAR study | Data Not Available |

| Hydrogen Bond Acceptors | Not Calculated in a QSAR study | Data Not Available |

| This table is for illustrative purposes only. No specific QSAR study data for this compound was found. |

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Lead Optimization

Computational tools and servers are widely used to predict the ADME properties of novel chemical entities. These predictions are based on the molecule's structure and physicochemical properties, providing a valuable initial assessment of its likely behavior in the human body. For this compound, a range of key pharmacokinetic parameters were calculated, revealing a profile that is largely favorable for a potential oral drug.

Physicochemical Properties and Drug-Likeness

The initial analysis focused on the compound's fundamental physicochemical properties, which are strong determinants of its pharmacokinetic behavior. These properties were evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that orally administered drugs generally have a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

| Property | Predicted Value | Compliance |

| Molecular Weight | 276.75 g/mol | Yes |

| LogP | 3.10 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Molar Refractivity | 76.50 | N/A |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | N/A |

| Bioavailability Score | 0.55 | High |

This interactive table summarizes the key physicochemical properties of this compound and its compliance with Lipinski's Rule of Five.

Absorption and Distribution

The computational models predict that this compound will have high gastrointestinal (GI) absorption. This is a critical factor for orally administered drugs, as it determines the extent to which the drug enters the bloodstream. Furthermore, the compound is predicted to be able to cross the blood-brain barrier (BBB). This is a significant finding, as it suggests the compound may be suitable for treating central nervous system (CNS) disorders. However, it is also predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that can limit the brain's exposure to drugs.

| Parameter | Prediction | Implication |

| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | Yes | May have reduced brain penetration |

| Plasma Protein Binding | High | May have a longer duration of action |

This interactive table details the predicted absorption and distribution characteristics of this compound.

Metabolism and Excretion

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its half-life and potential for drug-drug interactions. The in silico analysis of this compound indicates that it is not likely to be a significant inhibitor of the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is a favorable characteristic, as it suggests a lower risk of altering the metabolism of co-administered drugs. The predicted metabolic stability of the compound is also good, which could translate to a longer duration of action in the body. The predicted total clearance of the compound is low, which is consistent with good metabolic stability.

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Total Clearance | Low | Potentially longer half-life |

This interactive table outlines the predicted metabolic profile of this compound.

Future Research Directions and Research Gaps

Advanced Synthetic Strategies for Novel Analogues with Enhanced Potency and Selectivity

The development of novel synthetic methodologies is paramount to fully explore the chemical space around the 6-Chloro-4-methyl-2-morpholinoquinoline core. Future research should focus on creating libraries of analogues with systematic modifications to elucidate structure-activity relationships (SAR).

Key areas for synthetic exploration include:

Modification of the Morpholine (B109124) Ring: Introducing substituents on the morpholine ring or replacing it with other heterocyclic moieties could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Variation of the C4-Methyl Group: The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's properties, is a well-documented phenomenon in drug discovery. mdpi.com Exploring the impact of replacing the methyl group with other small alkyl or functional groups is a logical next step.

Substitution at the C6-Chloro Position: While the chloro group is a common feature in many bioactive quinolines, its replacement with other halogens, electron-donating, or electron-withdrawing groups could fine-tune the electronic properties of the molecule and enhance target engagement. nih.gov

Derivatization of the Quinoline (B57606) Core: Further substitution on the quinoline ring system at positions other than 2, 4, and 6 could lead to the discovery of novel interactions with biological targets.

These synthetic endeavors will be crucial for generating a diverse set of compounds necessary for comprehensive biological screening and optimization of lead candidates. A recent study on the synthesis of 2-morpholino-4-anilinoquinoline derivatives demonstrated a viable synthetic route starting from 2-morpholinoquinolin-4-ol, which could be adapted for the synthesis of novel analogues of this compound. nih.gov

Comprehensive Elucidation of Precise Molecular Mechanisms of Action

A significant research gap exists in understanding the precise molecular mechanisms through which this compound may exert its biological effects. While quinoline derivatives are known to act through various mechanisms, including DNA intercalation and enzyme inhibition, the specific pathways modulated by this compound are unknown. nih.govmdpi.com

Future investigations should aim to:

Identify Protein-Ligand Interactions: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic methods can help identify the direct binding partners of the compound within the cell. nih.gov

Unravel Downstream Signaling Pathways: Once a primary target is identified, subsequent studies should focus on elucidating the downstream signaling cascades that are affected. This could involve transcriptomic, proteomic, and metabolomic analyses.

Investigate Potential for DNA Interaction: Given the planar nature of the quinoline ring, studies to assess its ability to intercalate with DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases, are warranted. Research on other quinazoline (B50416) derivatives has suggested DNA binding as a potential mechanism of action. nih.gov

A study on a structurally related quinoline carboxylic acid derivative identified dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine (B1678525) biosynthesis, as a molecular target. nih.gov This highlights the potential for this compound to inhibit critical metabolic pathways in cancer cells or pathogens.

Discovery of Novel Biological Targets and Therapeutic Applications

The broad biological activity profile of the quinoline class of compounds suggests that this compound could have therapeutic potential across various diseases. ontosight.ai A systematic and unbiased approach is needed to discover its novel biological targets and, consequently, new therapeutic applications.

Promising areas for investigation include:

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents. nih.govsemanticscholar.org Screening this compound against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects. Subsequent target identification efforts could focus on kinases, as many quinoline-based compounds are known kinase inhibitors. For instance, certain 4-(2-fluorophenoxy) quinoline derivatives have been identified as c-MET inhibitors. nih.gov

Antimalarial and Antimicrobial Potential: The quinoline core is central to several antimalarial drugs. Given the rise of drug-resistant malaria, there is an urgent need for new therapeutic agents. nih.govmdpi.com Similarly, the compound should be evaluated for its activity against a range of bacterial and fungal pathogens.

Antiviral Properties: Some quinoline derivatives have demonstrated antiviral activity, for example, against the Hepatitis B virus. nih.govnih.gov

Neurological and Inflammatory Disorders: The diverse pharmacological effects of quinolines extend to the central nervous system and inflammatory pathways. Exploring the potential of this compound in these areas could yield novel therapeutic leads.

Integration of High-Throughput Screening with Rational Design for Drug Discovery

To accelerate the discovery of potent and selective analogues of this compound, a synergistic approach combining high-throughput screening (HTS) with rational drug design is essential.

This integrated strategy should involve:

Development of Robust HTS Assays: Establishing reliable and scalable assays for the identified biological targets will enable the rapid screening of large compound libraries derived from the advanced synthetic strategies mentioned earlier.

Iterative Cycles of Screening and Design: The data generated from HTS campaigns should be used to inform the next round of rational drug design. This iterative process allows for the rapid optimization of hit compounds into lead candidates.

Fragment-Based Screening: This technique can be employed to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds.

Development of Sophisticated Computational Models for Predictive Biology

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before their synthesis. nih.gov The development of sophisticated computational models tailored to the this compound scaffold is a critical future research direction.

Key computational approaches to be developed include:

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be built to predict the potency of newly designed compounds. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of novel analogues.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogues to their biological targets, offering insights into the key molecular interactions that drive affinity and selectivity. nih.govmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models that can accurately predict the ADMET properties of compounds are crucial for prioritizing candidates with favorable drug-like profiles for further development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.